molecular formula C7H6ClNO4S B2493667 Methyl 5-(chlorosulfonyl)nicotinate CAS No. 594839-14-2

Methyl 5-(chlorosulfonyl)nicotinate

Cat. No.: B2493667
CAS No.: 594839-14-2
M. Wt: 235.64
InChI Key: MRZZIJUGMGGPLK-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)nicotinate is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of nicotinic acid and features a chlorosulfonyl group attached to the nicotinate structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)nicotinate is utilized in various scientific research fields, including:

Safety and Hazards

Methyl 5-(chlorosulfonyl)nicotinate is classified as a dangerous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 5-(chlorosulfonyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors . Upon binding, it stimulates these receptors, leading to the opening of an ion channel and the flow of ions across the cell membrane . This action triggers a series of events within the cell, leading to various physiological responses .

Biochemical Pathways

Nicotine, a similar compound, is known to be metabolized through several pathways in bacteria, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Result of Action

For instance, nicotinic acid has been shown to enhance local blood flow at the site of application by acting as a peripheral vasodilator .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability . Furthermore, the compound is classified as a hazardous material, indicating that it should be handled with care to avoid release into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(chlorosulfonyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

methyl 5-chlorosulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZZIJUGMGGPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594839-14-2
Record name methyl 5-(chlorosulfonyl)pyridine-3-carboxylate
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